Cas no 212503-29-2 (1-(2,6-difluorobenzyl)-2-{[(2,6-difluorobenzyl)oxy]methyl}-1H-benzimidazole)

1-(2,6-difluorobenzyl)-2-{[(2,6-difluorobenzyl)oxy]methyl}-1H-benzimidazole structure
212503-29-2 structure
Product Name:1-(2,6-difluorobenzyl)-2-{[(2,6-difluorobenzyl)oxy]methyl}-1H-benzimidazole
CAS No:212503-29-2
MF:C22H16F4N2O
MW:400.368859291077
CID:1399812
PubChem ID:468846
Update Time:2025-04-20

1-(2,6-difluorobenzyl)-2-{[(2,6-difluorobenzyl)oxy]methyl}-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-difluorobenzyl)-2-{[(2,6-difluorobenzyl)oxy]methyl}-1H-benzimidazole
    • 1H-benzimidazole, 2-[[(2,6-difluorophenyl)methoxy]methyl]-1-[(2,6-difluorophenyl)methyl]-
    • 2-[(2,6-difluorophenyl)methoxymethyl]-1-[(2,6-difluorophenyl)methyl]benzimidazole
    • DTXSID40175504
    • ((2,6-Difluorophenyl)methoxy)(1-((2,6-difluorophenyl)methyl)benzimidazol-2-yl)methane
    • CHEMBL134425
    • SCHEMBL5201300
    • 1H-Benzimidazole, 2-(((2,6-difluorophenyl)methoxy)methyl)-1-((2,6-difluorophenyl)methyl)-
    • 212503-29-2
    • Inchi: 1S/C22H16F4N2O/c23-16-5-3-6-17(24)14(16)11-28-21-10-2-1-9-20(21)27-22(28)13-29-12-15-18(25)7-4-8-19(15)26/h1-10H,11-13H2
    • InChI Key: GJYDIIYJGKMSQZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1CN1C(COCC2C(=CC=CC=2F)F)=NC2C=CC=CC1=2)F

Computed Properties

  • Exact Mass: 400.11998
  • Monoisotopic Mass: 400.11987579g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 507
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.05
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